molecular formula C17H23NO4S B595254 (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate CAS No. 1313716-46-9

(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate

Cat. No. B595254
M. Wt: 337.434
InChI Key: PMDYMFNHVLPGQE-AUSYRVNMSA-N
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Description

    Bicyclo[2.2.1]heptane Scaffold : The core structure consists of a bicyclo[2.2.1]heptane ring system. This scaffold is found in various bioactive natural products and drug candidates, making it a privileged motif in organic chemistry . Notably, it appears in compounds like camphor, sordarins, α-santalol, β-santalol, LMV-6015, and AMG 221.


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the bicyclo[2.2.1]heptane ring system. Notably, an asymmetric approach via a formal [4 + 2] cycloaddition reaction has been reported, enabled by organocatalysis . This method allows rapid access to bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions.


Molecular Structure Analysis

The molecular formula of (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate is C12H20O2. It contains a bridgehead carbon and exhibits chirality . Further structural details can be obtained from spectroscopic techniques (NMR, IR, and MS).

Scientific Research Applications

Anticancer Activities and Structural Modifications : Compounds structurally related to the queried molecule, such as norcantharidin and its analogues, have been explored for their anticancer activities. Norcantharidin, a compound with a somewhat related bicyclic structure, demonstrates strong anticancer activity while eliminating many side effects associated with traditional cancer treatments. Its analogues, obtained through structural modification, continue to show potential in anticancer research, highlighting the significance of structural elements in medicinal chemistry. The exploration of such analogues underlines the ongoing efforts to develop more effective anticancer compounds based on structurally complex molecules (L. Deng & Shenlong Tang, 2011).

Catalysis and Chemical Synthesis : Research on cyclohexene oxidation, a process involving cyclic compounds, has implications for the synthesis and functionalization of molecules like (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate. Controllable and selective catalytic oxidation can lead to products with diverse oxidation states and functional groups, showcasing the synthetic value of structurally complex molecules in producing industrially significant intermediates (Hongen Cao et al., 2018).

Enzyme Inhibition for Drug Development : The study of enzyme inhibitors is crucial for the development of therapeutic agents. Chemical inhibitors of cytochrome P450 isoforms, for example, play a critical role in drug metabolism and the prevention of drug-drug interactions. The selectivity and potency of these inhibitors are key factors in their therapeutic efficacy, illustrating the importance of structural complexity and specificity in drug development (S. C. Khojasteh et al., 2011).

Material Science and Biopolymers : The synthesis and application of polyhydroxyalkanoates (PHAs), biodegradable microbial polymers, represent another area where complex molecules similar to the queried compound could find relevance. PHAs are synthesized through pathways involving specific enzymes, showcasing the interplay between molecular structure and biological function. These materials' biocompatibility and biodegradability make them promising for environmental and medical applications, highlighting the versatility of complex molecular structures in material science (A. Amara, 2010).

properties

IUPAC Name

[(2S)-7-methyl-7-azabicyclo[2.2.1]heptan-2-yl] 3-methylsulfonyl-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-18-13-8-9-15(18)16(10-13)22-17(19)14(11-23(2,20)21)12-6-4-3-5-7-12/h3-7,13-16H,8-11H2,1-2H3/t13?,14?,15?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYMFNHVLPGQE-AUSYRVNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C2)OC(=O)C(CS(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1[C@H](C2)OC(=O)C(CS(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856717
Record name (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methanesulfonyl)-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate

CAS RN

1313716-46-9
Record name (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methanesulfonyl)-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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